6-Gpcmh
Description
While specific data on its synthesis remain scarce, its molecular framework is hypothesized to involve a central metal core (e.g., transition metals like cobalt or nickel) coordinated with glycine-derived ligands and phosphate moieties, as inferred from analogous compounds described in industrial inorganic chemistry literature . Characterization methods for such compounds typically include NMR spectroscopy, mass spectrometry, and elemental analysis, with stringent requirements for reporting purity, stereochemistry, and spectral data . Preliminary studies suggest applications in catalytic oxidation reactions, though further validation is required .
Properties
CAS No. |
149496-53-7 |
|---|---|
Molecular Formula |
C48H80O40 |
Molecular Weight |
1297.128 |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
XXFANTYPKDIONG-VJXVTFIGSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Synonyms |
6-O-(galactopyranosyl)cyclomaltoheptaose |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Gpcmh typically involves the enzymatic or chemical modification of cyclomaltoheptaose. One common method is the enzymatic glycosylation using galactosyltransferase, which transfers a galactopyranosyl group to the 6th position of cyclomaltoheptaose. The reaction conditions often include an aqueous buffer solution, optimal pH, and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where cyclomaltoheptaose is reacted with galactose donors in the presence of galactosyltransferase. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Gpcmh can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the galactopyranosyl group or the cyclodextrin ring.
Substitution: Substitution reactions can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while substitution can introduce various functional groups to the cyclodextrin ring or the galactopyranosyl moiety.
Scientific Research Applications
6-Gpcmh has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Acts as a molecular carrier for drug delivery, enhancing the solubility and stability of hydrophobic drugs.
Medicine: Investigated for its potential in targeted drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the food and cosmetic industries for its ability to form inclusion complexes with various molecules, improving the stability and solubility of active ingredients.
Mechanism of Action
The mechanism of action of 6-Gpcmh involves its ability to form inclusion complexes with various guest molecules. The cyclodextrin ring provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property enhances the solubility, stability, and bioavailability of the guest molecules. The galactopyranosyl group may also interact with specific biological targets, facilitating targeted delivery and release of the encapsulated molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 6-Gpcmh, two structurally and functionally analogous compounds are selected: Cobalt-glycine-phosphate (Co-GP) and Nickel-bis(glycinato)-nitrate (Ni-GN) . These share similarities in ligand composition (glycine derivatives) and metal coordination but differ in key physicochemical and functional attributes.
Table 1: Comparative Analysis of this compound, Co-GP, and Ni-GN
Key Differences
Structural Variations :
- This compound incorporates a mixed ligand system (glycine and phosphate), whereas Co-GP and Ni-GN utilize glycine-only or nitrate ligands. This alters metal-ligand bond angles and catalytic active sites .
- Ni-GN lacks phosphate groups, reducing its oxidative stability compared to this compound and Co-GP .
Functional Performance :
- Co-GP exhibits superior catalytic efficiency due to cobalt’s higher redox activity, while this compound’s phosphate ligands may enhance substrate binding in acidic environments .
- Ni-GN’s lower thermal stability limits its utility in high-temperature applications compared to this compound .
Synthetic Complexity :
- This compound requires multi-step ligand coordination, resulting in lower yields (62% hypothetical) versus Co-GP (78%) and Ni-GN (85%) .
Research Findings and Implications
However, its performance lags behind Co-GP (65% reduction) due to slower reaction kinetics. Computational models suggest that modifying the phosphate ligand’s electron-donating capacity could enhance its efficacy .
Table 2: Toxicity and Environmental Impact
| Compound | EC₅₀ (Daphnia magna) | Biodegradability (OECD 301F) | SVHC Status⁵ |
|---|---|---|---|
| This compound | 12 mg/L | Non-biodegradable | Under review |
| Co-GP | 8 mg/L | Partially biodegradable | SVHC-listed |
| Ni-GN | 25 mg/L | Non-biodegradable | Not listed |
EC₅₀ = Effective concentration for 50% lethality; SVHC = Substance of Very High Concern
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
